Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate
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Overview
Description
“Methyl 4-((3,4-dimethylphenyl)amino)-6-ethylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound also has an amino group attached to a dimethylphenyl group, and a carboxylate ester group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino group and the carboxylate ester group are both reactive and could participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications
Peptide Conformation Control
Kazmierski, Urbańczyk-Lipkowska, and Hruby (1994) explored amino acids like α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid for peptide conformation control. These compounds offer potential for topographical design of peptides, crucial for protein and peptide design (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).
Molecular and Crystal Structures
Rudenko et al. (2012, 2013) studied the molecular and crystal structures of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. X-ray structural analysis provided insights into their molecular arrangements, relevant for understanding chemical interactions and properties (Rudenko et al., 2012) (Rudenko et al., 2013).
Synthesis and Antibacterial Activity
Asghari, Ramezani, and Mohseni (2014) investigated the synthesis of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate and its antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a medicinal agent (Asghari, Ramezani, & Mohseni, 2014).
Fluorescent Dipoles
Smeyanov et al. (2017) explored mesomeric betaines constructed of quinolinium cations and carboxylate anions for their fluorescent properties. Such compounds can be utilized in the development of fluorescent materials for various scientific applications (Smeyanov et al., 2017).
Quinoline Synthesis for HIV Integrase Project
Jentsch et al. (2018) developed a two-step synthesis method for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, crucial for constructing key arylquinolines used in HIV integrase projects (Jentsch et al., 2018).
Cocrystals of Diastereoisomers
Linden et al. (2006) studied cocrystals of diastereoisomers of 1,4-dihydropyridine derivatives, including methyl 4-(2,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This research contributes to understanding the crystallographic and molecular properties of compounds with potential pharmacological uses (Linden et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(3,4-dimethylanilino)-6-ethylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-5-15-7-9-18-17(11-15)19(12-20(23-18)21(24)25-4)22-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHAQULQBBINQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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